- Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride, Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

Cas no 933-98-2 (1-Ethyl-2,3-dimethylbenzene)

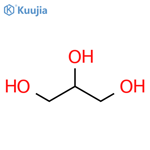

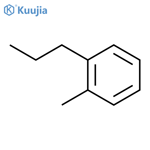

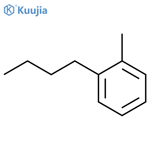

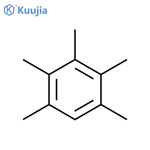

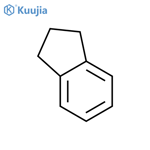

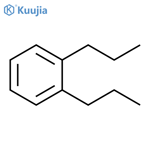

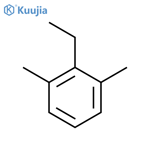

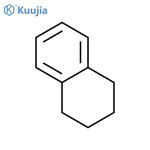

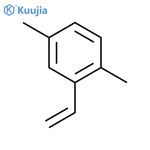

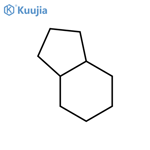

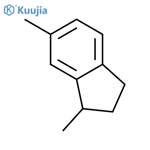

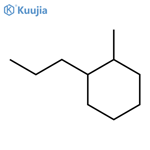

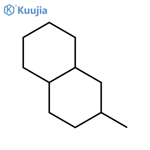

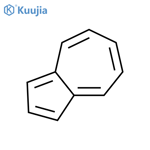

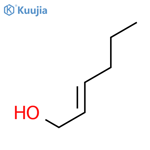

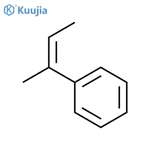

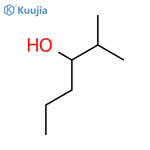

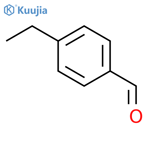

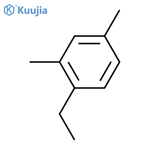

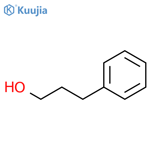

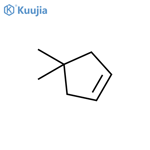

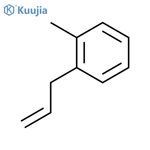

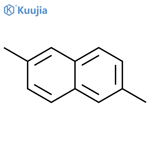

1-Ethyl-2,3-dimethylbenzene structure

Nome del prodotto:1-Ethyl-2,3-dimethylbenzene

1-Ethyl-2,3-dimethylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Ethyl-2,3-dimethylbenzene

- 3-Ethyl-o-xylene

- 1,2-Dimethyl-3-ethylbenzene

- Benzene,1-ethyl-2,3-dimethyl-

- 2,3-Dimethylethylbenzene

- 2,3-Dimethyl-1-ethylbenzene

- 3-Ethyl-1,2-dimethylbenzene

- 1-Ethyl-2,3-dimethylbenzene (ACI)

- o-Xylene, 3-ethyl- (7CI, 8CI)

- J-504596

- NS00042286

- Benzene, 1-ethyl-2,3-dimethyl-

- 1,2-Dimethyl-3-ethyl benzene

- EINECS 213-275-9

- Ethyldimethylbenzene

- Ethylxylene

- L57QY9G73K

- 933-98-2

- DTXSID00865479

- T73080

- AB92228

- 29224-55-3

- Benzene, ethyldimethyl-

- UNII-L57QY9G73K

- Q63399103

- E0280

- MFCD00059232

- o-Xylene, 3-ethyl-

-

- MDL: MFCD00059232

- Inchi: 1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3

- Chiave InChI: QUBBAXISAHIDNM-UHFFFAOYSA-N

- Sorrisi: C1C=C(CC)C(C)=C(C)C=1

Proprietà calcolate

- Massa esatta: 134.11000

- Massa monoisotopica: 134.11

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 96.2

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 0A^2

- XLogP3: niente

- Conta Tautomer: niente

Proprietà sperimentali

- Densità: 0.8920 g/cm3 (20 ºC)

- Punto di fusione: -50°C(lit.)

- Punto di ebollizione: 194°C

- Punto di infiammabilità: 63.3±7.3 ºC,

- Indice di rifrazione: 1.5117 (589.3 nm 20 ºC)

- Solubilità: Insuluble (9.8E-3 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 2.86580

- Solubilità: Non determinato

- Pressione di vapore: 0.7±0.2 mmHg at 25°C

1-Ethyl-2,3-dimethylbenzene Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:avviso

- Dichiarazione di pericolo: H226

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:UN 1993

- Istruzioni di sicurezza: H226

- PackingGroup:III

- Termine di sicurezza:3.2

- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio

- Gruppo di imballaggio:III

- Classe di pericolo:3.2

1-Ethyl-2,3-dimethylbenzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0280-0.1ml |

1-Ethyl-2,3-dimethylbenzene |

933-98-2 | 99.0%(GC) | 0.1ml |

¥2360.0 | 2022-05-30 | |

| Advanced ChemBlocks | O30455-1G |

1-ethyl-2,3-dimethylbenzene |

933-98-2 | 95% | 1G |

$310 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156303-1g |

1-Ethyl-2,3-dimethylbenzene |

933-98-2 | 98% | 1g |

¥2999.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156303-250mg |

1-Ethyl-2,3-dimethylbenzene |

933-98-2 | 98% | 250mg |

¥1099.90 | 2023-09-03 | |

| 1PlusChem | 1P00GRXP-250mg |

3-ETHYL-O-XYLENE |

933-98-2 | 99% | 250mg |

$114.00 | 2024-04-20 | |

| Aaron | AR00GS61-250mg |

3-Ethyl-o-xylene |

933-98-2 | 99% | 250mg |

$119.00 | 2025-02-17 | |

| 1PlusChem | 1P00GRXP-100mg |

3-ETHYL-O-XYLENE |

933-98-2 | 99% | 100mg |

$68.00 | 2024-04-20 | |

| 1PlusChem | 1P00GRXP-1g |

3-ETHYL-O-XYLENE |

933-98-2 | 99% | 1g |

$308.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0280-0.1ml |

1-Ethyl-2,3-dimethylbenzene |

933-98-2 | 99.0%(GC) | 0.1ml |

¥2360.0 | 2023-09-02 | |

| Ambeed | A466968-250mg |

1-Ethyl-2,3-dimethylbenzene |

933-98-2 | 99% | 250mg |

$125.0 | 2025-03-05 |

1-Ethyl-2,3-dimethylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Aluminum chloride

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C

Riferimento

- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process), Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Metodo di produzione 3

Condizioni di reazione

1.1 15 min, 550 °C

Riferimento

- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C

Riferimento

- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Diisopropylethylamine Solvents: Acetonitrile , Tetrahydrofuran ; 5 h, rt

Riferimento

- Electrochemical Reduction of Diarylketones and Aryl Alkenes, ChemCatChem, 2023, 15(9),

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Dependence of the Lewis acid-induced reaction of β-stannyl ketones upon substitution pattern: cyclopropanation versus 1,2-alkyl migration, Bulletin of the Chemical Society of Japan, 1993, 66(4), 1258-64

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C

Riferimento

- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Vanadium ; 100 - 550 °C

Riferimento

- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Heterogeneously catalyzed gas-phase oxidations of 1,3-pentadiene cyclodimers and of related substances, Applied Catalysis, 1992, 87(2), 241-54

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C

Riferimento

- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts, Petroleum Chemistry, 2022, 62(9), 1107-1125

1-Ethyl-2,3-dimethylbenzene Raw materials

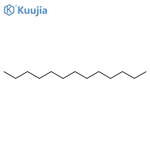

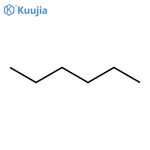

- n-Tetradecane

- Undecane

- Dodecane

- 1,2,3,4-Tetrahydronaphthalene

- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-

- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-

- 1,2,4-Trimethylcyclohexane

- 1,2,3,4,5-pentamethylbenzene

- Sulfate Lignin

- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)

- 1H-Indene, octahydro-5-methyl-

- Tridecane

- n-Pentadecane

- 1H-Indene,2,3-dihydromethyl-

- 1H-Indene, octahydro-, trans-

- 1H-Indene,2,3-dihydro-1,3-dimethyl-

- trans-Decahydronaphthalene

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)

- Glycerol

- 1H-Indene,2,3-dihydro-1,6-dimethyl-

- 1H-Indene, octahydro-,(3aR,7aS)-rel-

- 1-Hexanol

- 1H-Indene,2,3-dihydro-4,7-dimethyl-

- 4-Ethyl-1,2-dimethylbenzene

- 1-ethenyl-2,3-dimethylbenzene

1-Ethyl-2,3-dimethylbenzene Preparation Products

- 1-Methyl-2-propylbenzene (1074-17-5)

- 2-Butyltoluene (1595-11-5)

- 3-PHENYL-1-BUTANOL (2722-36-3)

- cis-2-Butene (590-18-1)

- Ethyl hex-3-enoate (2396-83-0)

- 2-Hexen-1-ol (2305-21-7)

- Cyclohexane,1-methyl-2-propyl- (4291-79-6)

- 1,2,3,4,5-pentamethylbenzene (700-12-9)

- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)

- 2-Hexenoic acid, ethylester (1552-67-6)

- 3-Hexen-1-ol (544-12-7)

- o-Cymene (527-84-4)

- Benzyl alcohol (100-51-6)

- 4-Methylbenzaldehyde (104-87-0)

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- 1,3,5-Trimethylcyclohexane (1839-63-0)

- (but-2-en-2-yl)benzene (2082-61-3)

- 1-tert-Butyl-2-methylbenzene (1074-92-6)

- Cyclopentene,4,4-dimethyl- (19037-72-0)

- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- Ethyl 3-Methylvalerate (5870-68-8)

- Ethyl n-Caprylate (106-32-1)

- 4-Methylbenzyl alcohol (589-18-4)

- Tridecane (629-50-5)

- Indane (496-11-7)

- 2-Methyl-3-hexanol (617-29-8)

- 2,4,6-Trimethylstyrene (769-25-5)

- 1,3-Diisopropylbenzene (99-62-7)

- 4-Isopropylbenzaldehyde (122-03-2)

- 3-Phenyl-1-propanol (122-97-4)

- 1,3-DIETHYLBENZENE (141-93-5)

- 4-Ethylbenzyl alcohol (768-59-2)

- Pentane, methyl- (43133-95-5)

- 2-BUTENE (624-64-6)

- 3-Octenoic acid, ethylester (1117-65-3)

- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)

- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)

- Naphthalene,decahydro-2-methyl- (2958-76-1)

- 2-Octenoic acid, ethylester (2351-90-8)

- Naphthalene, trimethyl- (28652-77-9)

- diethylcyclohexane (1331-43-7)

- Benzene, 1,2-dipropyl- (17171-71-0)

- Dimethylnaphthalene, mixture of isomers (28804-88-8)

- 2-Ethyl Toluene (611-14-3)

- Indene (95-13-6)

- Benzaldehyde (100-52-7)

- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)

- 4-Ethylbenzaldehyde (4748-78-1)

- 1-Allyl-2-methylbenzene (1587-04-8)

- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)

- 2-Butenal, 2-ethyl- (19780-25-7)

- Cyclopentene,1,2,3-trimethyl- (473-91-6)

- 1-Ethyl-4-methylcyclohexane (3728-56-1)

- Hexylbenzene (1077-16-3)

- Methylnaphthalene (1321-94-4)

- Azulene (275-51-4)

- Hexadecane (544-76-3)

- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)

- 1-Ethyl-2,3-dimethylbenzene (933-98-2)

- 1-methyl-4-pentylbenzene (1595-09-1)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- 1-Ethyl-3,5-dimethylbenzene (934-74-7)

- 2-Ethyl-m-xylene (2870-04-4)

1-Ethyl-2,3-dimethylbenzene Letteratura correlata

-

1. Additive bond-energy scheme for the calculation of enthalpies of formation of hydrocarbons including geminal H–H termsDerek W. Smith J. Chem. Soc. Faraday Trans. 1996 92 1141

-

Kelly Sepcic,Mira Josowicz,Jiri Janata,Ted Selby Analyst 2004 129 1070

-

Bhogeswararao Seemala,Charles E. Wyman Catal. Sci. Technol. 2022 12 4903

-

Samira Lotfi,Daria C. Boffito,Gregory S. Patience React. Chem. Eng. 2016 1 397

933-98-2 (1-Ethyl-2,3-dimethylbenzene) Prodotti correlati

- 31599-60-7(1-Iodo-2,3-Dimethylbenzene)

- 613-31-0(9,10-Dihydroanthracene)

- 443-82-3(3-Fluoro-O-xylene)

- 461-97-2(5-Fluoro-m-xylene)

- 488-23-3(1,2,3,4-Tetramethylbenzene)

- 700-12-9(1,2,3,4,5-pentamethylbenzene)

- 615-60-1(4-Chloro-1,2-dimethylbenzene)

- 608-23-1(3-Chloro-o-xylene)

- 452-64-2(4-Fluoro-o-xylene)

- 934-80-5(4-Ethyl-1,2-dimethylbenzene)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:933-98-2)1-Ethyl-2,3-dimethylbenzene

Purezza:99%

Quantità:1g

Prezzo ($):277.0